The synthesis of 2-Bromo-N-(4-methoxybenzyl)aniline can be accomplished through various methods, predominantly focusing on electrophilic aromatic substitution reactions.
The molecular structure of 2-Bromo-N-(4-methoxybenzyl)aniline consists of:
COC1=CC=C(CNC2=CC=CC=C2Br)C=C1
2-Bromo-N-(4-methoxybenzyl)aniline participates in several significant chemical reactions:
The mechanism of action for 2-Bromo-N-(4-methoxybenzyl)aniline primarily involves its reactivity as an electrophile or nucleophile in organic synthesis:
The applications of 2-Bromo-N-(4-methoxybenzyl)aniline are diverse:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.: 121955-20-2
CAS No.: